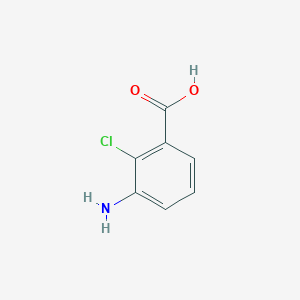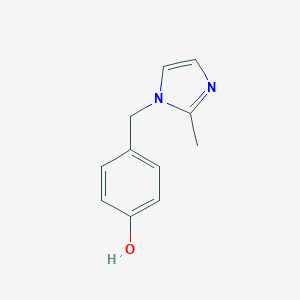
Pseudoerythromycin A enol ether
Vue d'ensemble
Description
Pseudoerythromycin A enol ether (PAEE) is an antibiotic produced by several species of Streptomyces bacteria. It is a member of the macrolide family of antibiotics and has been studied extensively for its potential use in treating a variety of bacterial infections. PAEE is an important component of the macrolide antibiotics, which are widely used to treat bacterial infections. PAEE has a broad spectrum of activity against Gram-positive bacteria and has been found to be effective against a variety of infectious agents, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis.
Applications De Recherche Scientifique
Chemical Formation and Analysis : Pseudoerythromycin A enol ether is formed during the oxidation of erythromycin A with hydroxylamine hydrochloride and sodium acetate in methanol. This process involves the translactonization of erythromycin A enol ether during acid conditions (Grover et al., 2001).
Identification in Pharmaceutical Formulations : The XTerra method effectively identified pseudoerythromycin A hemiketal, erythromycin A enol ether carboxylic acid, and erythromycin C enol ether carboxylic acid in an erythromycin formulation. This showcases its presence in commercial pharmaceutical products (Pendela et al., 2011).
Molecular Activity : Erythromycin enol ether's activity as a motilide is based on its beta-turn mimic of motilin. This is significant for understanding its pharmacological actions (Steinmetz et al., 2002).
Stability in Pharmaceutical Preparations : In a study on erythromycin in a hydrophilic creme basis, it was found that the cream maintained more than 95% of its erythromycin content after one month, and this compound was observed after one week at 25 degrees Celsius. This indicates its stability and transformation in topical formulations (Paesen et al., 1998).
Environmental Impact : Erythromycin A N-oxide and pseudoerythromycin A hemiketal were isolated from the fermentation broth of Saccharopolyspora erythraea. This suggests its role in the environmental impact and biotransformation of erythromycin (Beran et al., 1991).
Mécanisme D'action
Target of Action
Pseudoerythromycin A enol ether is a degradation product of erythromycin . It has been found to promote monocyte differentiation into macrophages when used at a concentration of 10 µm . Therefore, its primary targets can be considered as monocytes.
Mode of Action
It is known to promote the differentiation of monocytes into macrophages . This suggests that it may interact with cellular signaling pathways that regulate cell differentiation and maturation.
Result of Action
The primary known effect of this compound is the promotion of monocyte differentiation into macrophages . Macrophages play a crucial role in the immune system, helping to fight off infections and diseases. Therefore, the action of this compound could potentially enhance immune response.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the pH level might affect its stability, as it is formed by a complex internal rearrangement of erythromycin A on exposure to neutral to weakly alkaline conditions
Analyse Biochimique
Cellular Effects
Pseudoerythromycin A enol ether has been found to promote monocyte differentiation into macrophages when used at a concentration of 10 µM
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
This compound is known to degrade over time in both acidic and basic aqueous solutions
Metabolic Pathways
It is known to be a degradation product of erythromycin, suggesting it may be involved in the metabolic pathways of this antibiotic .
Propriétés
IUPAC Name |
(2R,3R,6R,7S,8S,9R,10R)-3-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,6,8,10,12-pentamethyl-4,13-dioxabicyclo[8.2.1]tridec-1(12)-en-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H65NO12/c1-14-25(39)37(10,43)32-20(4)28-18(2)16-36(9,50-28)31(49-34-27(40)24(38(11)12)15-19(3)45-34)21(5)29(22(6)33(42)48-32)47-26-17-35(8,44-13)30(41)23(7)46-26/h19-27,29-32,34,39-41,43H,14-17H2,1-13H3/t19-,20+,21+,22-,23+,24+,25-,26+,27-,29+,30+,31-,32-,34+,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIWBQUQCOMGHJ-FYFYGOHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(C1C(C2=C(CC(O2)(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@](C)([C@H]1[C@H](C2=C(C[C@@](O2)([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)C)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H65NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
715.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105882-69-7 | |
| Record name | LY 267108 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105882697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PSEUDOERYTHROMYCIN A ENOL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BX9Y83P7PB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,2,4]Triazolo[1,5-c]pyrimidin-8-ol](/img/structure/B20533.png)


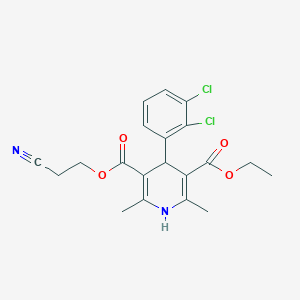
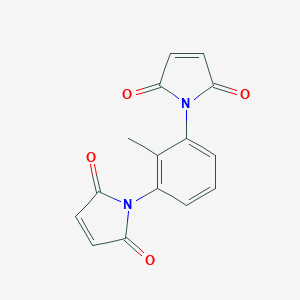
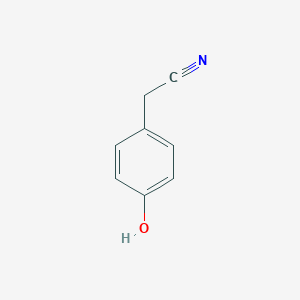

![5-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B20559.png)
